(3S,3aS,6aR)-3-hydroxyhexahydropyrrolo[3,2-b]pyrrole-1-carboxylic acid tert-butyl ester
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Overview
Description
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate is a complex organic compound with a unique structure It is characterized by its hexahydro-pyrrolo-pyrrole core, which is a bicyclic system containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate typically involves multiple steps. One common approach is to start with a suitable pyrrole derivative and introduce the tert-butyl ester group through esterification reactions. The hydroxyl group can be introduced via selective reduction or hydroxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The choice of raw materials and reagents is also crucial to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the pyrrole ring or the ester group.
Substitution: Functional groups on the pyrrole ring can be substituted with other groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or halides. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the pyrrole ring .
Scientific Research Applications
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of tert-butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate involves its interaction with specific molecular targets. The hydroxyl group and the pyrrole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their function. The compound may also interact with cellular pathways involved in signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate
- rac-tert-butyl (3aR,6aR)-5-oxohexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
- tert-butyl rel-(3aS,5s,6aR)-5-hydroxy-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Uniqueness
tert-Butyl rel-(3aS,6R,6aR)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a tert-butyl ester group.
Properties
Molecular Formula |
C11H20N2O3 |
---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (3aR,6S,6aS)-6-hydroxy-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(15)13-6-8(14)9-7(13)4-5-12-9/h7-9,12,14H,4-6H2,1-3H3/t7-,8+,9+/m1/s1 |
InChI Key |
FNZARBBQJIIXQA-VGMNWLOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@@H]2[C@H]1CCN2)O |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2C1CCN2)O |
Origin of Product |
United States |
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